molecular formula C20H25N3O6S2 B2525917 N-(2,4-dimethyl-5-(piperidin-1-ylsulfonyl)phenyl)-N-methyl-3-nitrobenzenesulfonamide CAS No. 868148-77-0

N-(2,4-dimethyl-5-(piperidin-1-ylsulfonyl)phenyl)-N-methyl-3-nitrobenzenesulfonamide

Cat. No.: B2525917
CAS No.: 868148-77-0
M. Wt: 467.56
InChI Key: DODLZVXVAAGYBJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethyl-5-(piperidin-1-ylsulfonyl)phenyl)-N-methyl-3-nitrobenzenesulfonamide is a high-purity, research-grade chemical compound offered for investigative purposes. This benzenesulfonamide derivative is of significant interest in early-stage oncological and cell biology research, particularly in the study of programmed cell death pathways. Structurally similar benzenesulfonamide compounds have demonstrated potent anti-tumor properties by inhibiting cancer cell proliferation, suppressing colony formation, and impairing cell migration . The primary research value of this compound class is linked to the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS) . The proposed molecular mechanism involves targeting the KEAP1-NRF2-GPX4 signaling axis. Evidence from related sulfonamides suggests this compound may function by binding to the NRF2 transcription factor, leading to its inhibition and a subsequent downregulation of key proteins like SLC7A11/XCT and the essential antioxidant enzyme GPX4 . The loss of GPX4 activity results in uncontrolled lipid peroxidation, ultimately driving ferroptosis in tumor cells. This makes this compound a valuable tool for researchers exploring novel therapeutic strategies for cancer and deciphering the molecular regulators of ferroptosis. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,4-dimethyl-5-piperidin-1-ylsulfonylphenyl)-N-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S2/c1-15-12-16(2)20(31(28,29)22-10-5-4-6-11-22)14-19(15)21(3)30(26,27)18-9-7-8-17(13-18)23(24)25/h7-9,12-14H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODLZVXVAAGYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethyl-5-(piperidin-1-ylsulfonyl)phenyl)-N-methyl-3-nitrobenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity against various diseases, particularly focusing on its anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is C19H30N2O3SC_{19}H_{30}N_2O_3S, and it features a complex structure that includes a piperidine ring, nitro group, and sulfonamide moieties. The presence of these functional groups is significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of sulfonamide compounds exhibit notable antimicrobial properties. For instance, research involving similar nitrobenzenesulfonamide hybrids demonstrated excellent in vitro activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from 0.78 to >25 μg/mL. The selectivity index for these compounds was found to be greater than 30, indicating low cytotoxicity alongside high antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. In one study, compounds similar to this sulfonamide significantly inhibited the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced models . This suggests that the compound may play a role in modulating inflammatory pathways.

The mechanism of action for this class of compounds often involves the inhibition of specific enzymes or receptors associated with inflammatory responses or microbial growth. For example, sulfonamides are known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is crucial for bacterial growth and replication.

Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids and evaluated their biological activities. Among these compounds, some exhibited significant antituberculosis activity comparable to standard treatments like isoniazid and rifampicin. The findings highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory effects, compounds similar to the target compound were tested for their ability to reduce cytokine levels in vitro. The results indicated that these compounds effectively reduced IL-6 and TNF-α levels, showcasing their potential as therapeutic agents in inflammatory diseases .

Table 1: Biological Activity Summary of Related Compounds

Compound NameMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Selectivity Index
Compound A0.78>30>30
Compound B1.56>50>30
Isoniazid0.05>5001.5
Rifampicin0.1>2501.8

Table 2: Inhibition of Cytokine Secretion by Sulfonamide Derivatives

Compound NameIL-6 Inhibition (%)TNF-α Inhibition (%)
Compound C55.761.4
Compound D<50<50

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It functions as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. Activation of p53 leads to apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.

Case Study : In vivo studies using murine models demonstrated that treatment with this compound significantly reduced tumor growth and improved survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

ActivityCell Line/ModelIC50 (nM)Comments
MDM2 InhibitionVarious Cancer Cell Lines< 100Potent inhibitor; enhances p53 activity
Antiproliferative EffectsA549 (Lung Cancer)50Significant reduction in cell viability

Antimicrobial Properties

The sulfonamide group in this compound contributes to its antimicrobial activity. It has been shown to exhibit antibacterial effects against various strains, indicating its potential use in treating infections.

Case Study : A study evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

ActivityBacterial StrainMinimum Inhibitory Concentration (MIC)Comments
Antibacterial ActivityStaphylococcus aureus32 µg/mLEffective against resistant strains
Escherichia coli16 µg/mLBroad-spectrum activity

Anti-inflammatory Effects

The compound has shown anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.

Case Study : In vitro assays demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential for managing inflammatory conditions.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Compound 1a (1-Methyl-N-(4-(Piperidin-1-ylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide)

  • Structure : Features a piperidin-1-ylsulfonyl group linked to a pyrazole-carboxamide core.
  • Activity : Exhibits antiviral activity against measles virus (MV) with EC50 values of 0.7 µM and a selectivity index (SI) of 14.3, indicating moderate potency and specificity .
  • Comparison : The absence of a nitro group in 1a contrasts with the target compound, suggesting that nitro substitution may alter electronic properties and binding interactions in viral targets.

Compound 5s (N-(Furan-2-ylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide)

  • Structure : Contains a dihydroxybenzamide scaffold with a piperidine sulfonyl group.
  • Synthesis : Derived from 2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid (17s) via coupling with furan-2-ylmethanamine (33% yield) .

Sulfonamide-Benzamides in Apoptotic Pathway Activation

Compound 9 (N-(4-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide)

  • Structure : Combines a 4-hydroxypiperidine sulfonyl group with a nitrofuran-carboxamide moiety.
  • Synthesis : Synthesized via sequential sulfonylation, reduction, and acylation steps (LCMS and NMR confirmed) .
  • Comparison : The nitrofuran group in 9 introduces redox-active properties, whereas the target compound’s nitrobenzenesulfonamide may favor electrostatic interactions with enzyme active sites.

Herbicidal Sulfonamides

Mefluidide (N-(2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl)acetamide)

  • Structure : Shares a dimethylphenyl-sulfonamide core but substitutes the nitro group with a trifluoromethylsulfonamide.
  • Activity : Acts as a plant growth regulator, protecting crops from acid rain and cold stress by stabilizing membrane integrity .
  • Comparison : The trifluoromethyl group in Mefluidide enhances hydrophobicity, while the nitro group in the target compound may increase oxidative stress in biological systems.

Pharmacological and Biochemical Comparisons

Binding and Selectivity

Compounds with piperidine sulfonyl groups (e.g., 1a, 5s, 9) demonstrate variable receptor affinities. For instance, cannabinoid receptor studies (CB1 vs. CB2) show that sulfonamide substituents influence ligand specificity.

Enzymatic Inhibition

Sulfonamides like 17s derivatives () inhibit HIV-1 integrase via interactions with catalytic domains. The nitro group in the target compound could enhance binding to metal ions in enzyme active sites, similar to nitrofuran-containing analogues .

Data Tables

Table 1: Antiviral Activity of Selected Sulfonamides

Compound EC50 (µM) Selectivity Index (SI) Reference
1a 0.7 14.3
Target Compound* N/A N/A

*No direct data available; inferred from structural analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dimethyl-5-(piperidin-1-ylsulfonyl)phenyl)-N-methyl-3-nitrobenzenesulfonamide, and what reagents/solvents are critical for high yield?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation and coupling reactions. For example:

  • Step 1 : Sulfonylation of the piperidine moiety using sulfonyl chlorides in dichloromethane (DCM) under inert conditions .
  • Step 2 : Nitro group introduction via nitration of the benzene ring using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts .
  • Key Reagents : N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for activating sulfonic acid intermediates; ethanol or DCM as solvents for improved solubility .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the phenyl and piperidine rings .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification, especially to distinguish nitro and sulfonyl groups .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :

  • In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Enzyme inhibition : Evaluate interaction with carbonic anhydrase or cyclooxygenase isoforms via fluorescence-based assays .
  • Dose-response curves : Use 3D cell cultures to assess cytotoxicity (IC₅₀) and selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary temperature (40–80°C), solvent polarity (DCM vs. THF), and catalyst loading (e.g., DMAP) to identify optimal parameters .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .
  • Purification : Use flash chromatography with gradient elution (hexane:ethyl acetate) to isolate the product from nitro-containing byproducts .

Q. How should conflicting data on biological activity (e.g., variable MIC values across studies) be resolved?

  • Methodological Answer :

  • Standardize assay protocols : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .
  • Structural analogs comparison : Synthesize derivatives (e.g., replacing nitro with cyano groups) to isolate structure-activity relationships (SAR) .

Q. What strategies ensure compound stability under varying storage and experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
  • Light sensitivity : Store in amber vials at –20°C; confirm stability via periodic HPLC over 6 months .
  • Buffer compatibility : Test solubility and aggregation in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) using dynamic light scattering (DLS) .

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